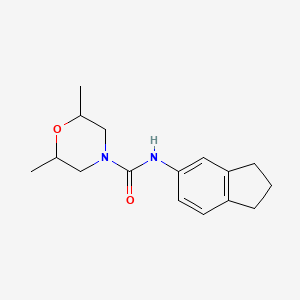![molecular formula C18H24Cl2N2O3S B4574356 1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4574356.png)
1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine
Übersicht
Beschreibung
1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is a useful research compound. Its molecular formula is C18H24Cl2N2O3S and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.0884692 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine and its derivatives have been studied for their antimicrobial properties. A study explored the synthesis of similar compounds, revealing significant potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants (Vinaya et al., 2009).
Antioxidant and Anticholinesterase Activities
Another study focused on synthesizing sulfonyl hydrazone compounds with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity. These compounds showed promising results in several antioxidant assays and also exhibited significant activity in acetylcholinesterase and butyrylcholinesterase assays (Karaman et al., 2016).
Piperidine Synthesis
The compound and its related structures have been utilized in stereoselective piperidine synthesis, particularly through oxidative carbon–hydrogen bond functionalizations of enamides. This method achieves good levels of efficiency and stereocontrol (Brizgys et al., 2012).
Cancer Research
In cancer research, derivatives of this compound have been used to create biologically active O-substituted derivatives with potential inhibitory activity against enzymes relevant to cancer progression (Khalid et al., 2013). Additionally, other studies have synthesized related compounds to evaluate their potential as anticancer agents, showing promising results against certain cancer cell lines (Rehman et al., 2018).
Diabetes Treatment
The compound and its derivatives have been investigated for their potential in treating type II diabetes. Studies synthesized S-substituted derivatives and found them to be potent inhibitors of the α-glucosidase enzyme, which is crucial in diabetes management (Aziz ur-Rehman et al., 2018).
Nanotechnology
In nanotechnology, related compounds have been used in the synthesis of nanomagnetic reusable catalysts for efficient synthesis of other chemical compounds, demonstrating the versatility of this class of chemicals in various synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).
Leishmaniasis Treatment
The compound's derivatives have shown potential as antileishmanial agents, with some demonstrating significant antimicrobial activity against Leishmania donovani, the causative agent of visceral leishmaniasis (Dar et al., 2015).
Eigenschaften
IUPAC Name |
[1-[(2,4-dichlorophenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O3S/c19-16-5-4-15(17(20)12-16)13-26(24,25)22-10-6-14(7-11-22)18(23)21-8-2-1-3-9-21/h4-5,12,14H,1-3,6-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGIRQQSPLIIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-DIMETHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4574297.png)
![5-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4574298.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4574309.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4574317.png)

![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4574334.png)
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4574339.png)

![(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE](/img/structure/B4574362.png)
![Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate](/img/structure/B4574377.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4574379.png)
![7-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4574384.png)
![4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4574388.png)
